4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structural properties and versatility in organic synthesis. This compound is characterized by its boronic ester group and a cyclohexenyl ring, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-methyl-1-cyclohexen-1-yl magnesium bromide with bis(pinacolato)diboron in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically involves palladium catalysts and a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may use hydrogen gas or metal hydrides like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include biaryls, alcohols, and various boronic acid derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound has applications in biological research, particularly in the development of boronic acid-based sensors for detecting biomolecules.
Medicine: In medicinal chemistry, it is used to synthesize potential drug candidates and study their interactions with biological targets.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable boronic esters.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boronic esters, which can act as intermediates in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Boronic Acids: These compounds share the boronic ester group but may have different substituents on the boron atom.
Pinacolborane: A related compound with a similar structure but different substituents on the cyclohexenyl ring.
Uniqueness: 4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is unique due to its specific combination of substituents, which provides distinct reactivity and stability compared to other boronic acid derivatives.
This comprehensive overview highlights the importance and versatility of this compound in various fields of science and industry. Its unique properties and wide range of applications make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPQFUXPUDKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730618 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865869-26-7 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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